Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester and a hydroxyl group at specific positions, making it a versatile scaffold for various chemical reactions and applications .
Mechanism of Action
Target of Action
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to be a valuable strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown signs of apoptosis induction, which is an important feature of any successful therapeutic agent .
Action Environment
It is known that the compound should be stored away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is typically carried out under ambient, aqueous, and metal-free conditions, resulting in high yields . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs catalytic routes using transition metals such as copper, iron, gold, ruthenium, and palladium. These methods facilitate the functionalization of the core scaffold through coupling reactions, although they may involve undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a methyl group instead of a hydroxyl group, which affects its reactivity and biological activity.
2-ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has a chloro substituent, which enhances its potency against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its hydroxyl group, which provides additional sites for chemical modification and enhances its versatility in various applications .
Properties
IUPAC Name |
ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMHJITJNMLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222601 | |
Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041004-63-0 | |
Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate synthesized?
A1: this compound (6) is synthesized via the cyclization reaction of 2-aminopyridin-3-ol (1) with ethyl bromopyruvate (3) [].
Q2: What chemical modifications were performed on this compound in this study?
A2: The researchers successfully protected the hydroxyl group of this compound (11) and further transformed it into its hydrazide (13), acyl azide (14), and amide (15) derivatives [].
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